1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a naphthylmethylidene group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Dichlorobenzyl Group: The pyrazole intermediate is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.
Formation of the Naphthylmethylidene Group: The final step involves the condensation of the resulting intermediate with 2-naphthaldehyde to form the naphthylmethylidene group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-PHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Similar structure but with a phenyl group instead of a naphthyl group.
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Similar structure but with a thienyl group instead of a naphthyl group.
The uniqueness of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H16Cl2N4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-naphthalen-2-ylmethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H16Cl2N4O/c23-19-8-7-18(20(24)12-19)14-28-10-9-21(27-28)22(29)26-25-13-15-5-6-16-3-1-2-4-17(16)11-15/h1-13H,14H2,(H,26,29)/b25-13+ |
InChI Key |
OATWMBJQULADRY-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.